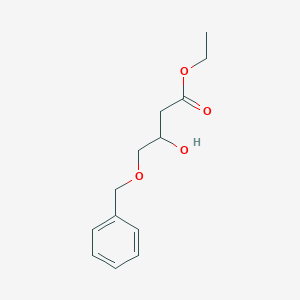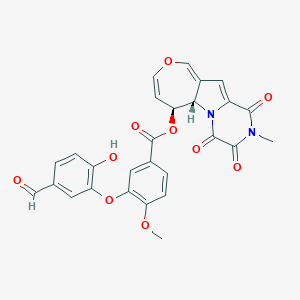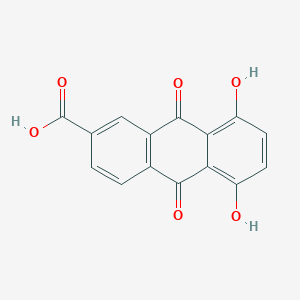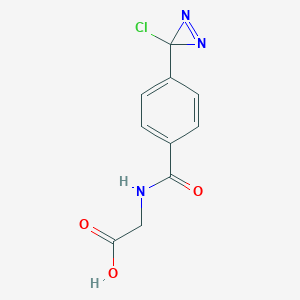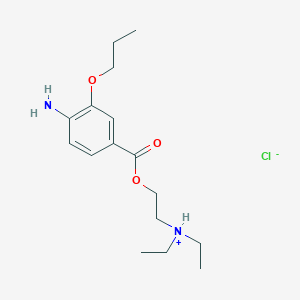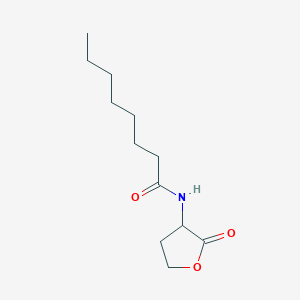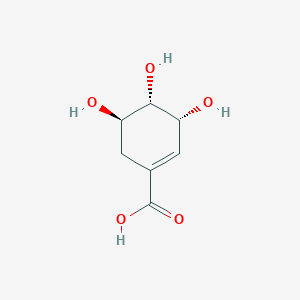
Cantalasaponin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cantalasaponin 3 is a triterpenoid saponin that is extracted from the root of the medicinal plant, Gynostemma pentaphyllum. It has been found to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Transformations and Structure Elucidation Cantalasaponin 3, a glucosylated steroidal glycoside, has been a subject of interest due to its potential in biocatalytic transformations. Research has explored the use of enzymes, such as Toruzyme 3.0 L, to facilitate the glucosylation of steroidal saponins like cantalasaponin I, leading to the discovery of new glucosylated products. These transformations are crucial for understanding the structural and functional diversity of saponins, providing insights into their biological activities and potential therapeutic applications (Kang et al., 2012).
Neuroinflammatory Disease Therapy Cantalasaponin 3's applications extend into the realm of neuroinflammatory disease therapy. Its anti-inflammatory properties have been demonstrated in models of neuroinflammation induced by lipopolysaccharide (LPS), where it significantly reduced the brain concentration of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. This effect underscores the potential of cantalasaponin 3 in developing treatments for neurodegenerative disorders characterized by chronic neuroinflammation (Herrera-Ruiz et al., 2019).
Pharmacological Activity Enhancement through Glucosylation The pharmacological activities of steroidal saponins can be significantly influenced by their sugar chains. Research has shown that the glucosylation of steroidal saponins, including cantalasaponin I, can be achieved using cyclodextrin glucanotransferase (CGTase) to produce glucosylated derivatives. This enzymatic modification aims to synthesize saponins with novel sugar chains, potentially enhancing their biological and pharmacological activities. The study on the glucosylation of cantalasaponin I highlights the importance of structural modification in developing new therapeutic agents with improved efficacy (Wang et al., 2010).
Eigenschaften
CAS-Nummer |
103735-23-5 |
|---|---|
Produktname |
Cantalasaponin 3 |
Molekularformel |
C50H82O22 |
Molekulargewicht |
1035.2 g/mol |
IUPAC-Name |
5-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C50H82O22/c1-19-7-12-50(65-17-19)20(2)30-27(72-50)14-25-23-6-5-21-13-22(8-10-48(21,3)24(23)9-11-49(25,30)4)66-47-44(40(63)41(29(16-52)68-47)70-45-38(61)31(54)26(53)18-64-45)69-42-36(59)34(57)35(58)37(60)43(42)71-46-39(62)33(56)32(55)28(15-51)67-46/h19-47,51-63H,5-18H2,1-4H3 |
InChI-Schlüssel |
FYOUZAVGEYRIAZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Synonyme |
cantalasaponin 3 cantalasaponin-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




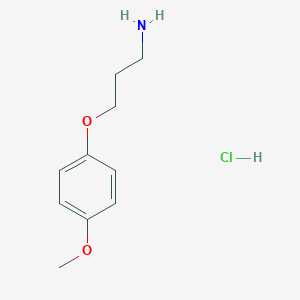


![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
